molecular formula C9H16O2S B1279175 Ethyl 2-(thian-4-yl)acetate CAS No. 218624-29-4

Ethyl 2-(thian-4-yl)acetate

Cat. No.: B1279175
CAS No.: 218624-29-4
M. Wt: 188.29 g/mol
InChI Key: WGKQUBVOAJZQCS-UHFFFAOYSA-N
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Description

Ethyl 2-(thian-4-yl)acetate is an organic compound with the molecular formula C9H16O2S. It is characterized by the presence of a thian-4-yl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thian-4-yl)acetate typically involves the esterification of 2-(thian-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thian-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(thian-4-yl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(thian-4-yl)acetate involves its interaction with specific molecular targets. The thian-4-yl group can undergo electrophilic or nucleophilic reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(thian-4-yl)acetate is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and industrial uses .

Properties

IUPAC Name

ethyl 2-(thian-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQUBVOAJZQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456887
Record name Ethyl 2-(thian-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218624-29-4
Record name Ethyl 2-(thian-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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